

Technical Guide: Molecular Characterization and Synthesis of Azepane-Methylamine Derivatives

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Compound of Interest

Compound Name: [1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine

CAS No.: 1342441-39-7

Cat. No.: B1529334

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Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering unique conformational flexibility compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. Azepane-methylamine derivatives—specifically those substituted at the 2-, 3-, or 4-positions—serve as critical bioisosteres in the development of CNS-active agents, glycosidase inhibitors, and antihistamines (e.g., Azelastine).

This guide details the molecular weight and formula specifications for these derivatives and provides a validated protocol for the synthesis of the chiral building block (S)-azepan-2-ylmethanamine, derived from the amino acid L-lysine.

Molecular Specifications and Formula Analysis

The core "azepane-methylamine" motif refers to an azepane ring substituted with a methanamine group (

) or an

-methylated amino variant. Below is the definitive specification table for the primary isomers used in drug discovery.

Table 1: Molecular Specifications of Key Azepane Derivatives

Compound Name	Structure Type	Molecular Formula	Molecular Weight (g/mol)	Monoisotopic Mass (Da)	CAS Registry (Rep.)
Azepane	Core Scaffold		99.18	99.1048	111-49-9
Azepan-2-ylmethanamine	C-Substituted		128.22	128.1313	143438-89-9
Azepan-3-ylmethanamine	C-Substituted		128.22	128.1313	1240562-38-0
Azepan-4-ylmethanamine	C-Substituted		128.22	128.1313	100466-68-0
1-Methylazepan-4-amine	N-Substituted		128.22	128.1313	53459-39-5
Azepan-2-one (Caprolactam)	Precursor		113.16	113.0841	105-60-2

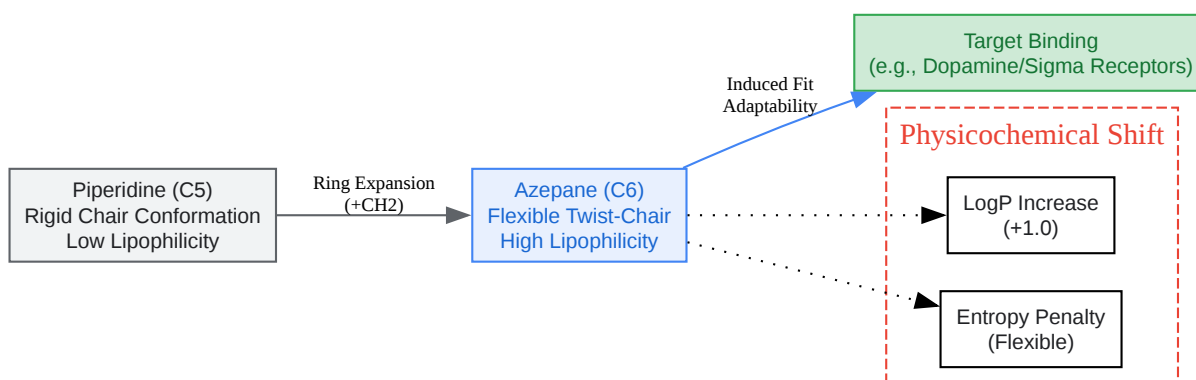
Physicochemical Comparative Analysis

The selection of an azepane scaffold over a piperidine ring is often driven by the need to modulate lipophilicity and hydrodynamic volume.

- Lipophilicity (LogP): Azepane derivatives typically exhibit a LogP 0.5–1.0 unit higher than their piperidine counterparts due to the additional methylene group.
 - Piperidine:[1][2][3] LogP ~ 0.84
 - Azepane: LogP ~ 1.87
- Basicity (pKa): The ring expansion slightly increases the basicity of the secondary amine.
 - Piperidine:[1][2][3] pKa ~ 11.22
 - Azepane: pKa ~ 11.27 (Conjugate acid)

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from smaller heterocycles to the azepane core. The 7-membered ring introduces a "twist-chair" / "twist-boat" conformational equilibrium that can capture unique binding pockets not accessible to rigid piperidines.



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Figure 1: SAR logic map comparing Piperidine and Azepane scaffolds. The 7-membered ring offers increased lipophilicity and conformational adaptability.

Advanced Synthesis Protocol: (S)-Azepan-2-ylmethanamine

While simple azepanes can be made via ring expansion of cyclohexanones (Schmidt reaction), the synthesis of chiral C-substituted derivatives requires a more precise approach. The following protocol utilizes L-Lysine as a chiral pool starting material, ensuring enantiopurity.

Mechanistic Rationale

- Cyclization: L-Lysine is cyclized to
-amino-
-caprolactam.^[4] This preserves the chiral center at the
-carbon.
- Reduction: The lactam carbonyl is reduced to a methylene group using a strong hydride donor, converting the amide to the cyclic amine.

Step-by-Step Methodology

Reagents Required:

- L-Lysine Monohydrochloride
- Alumina () / 1-Pentanol (for cyclization)
- Di-tert-butyl dicarbonate ()
- Lithium Aluminum Hydride () or Borane-THF complex ()

- Tetrahydrofuran (THF), anhydrous

Phase 1: Cyclization to (S)-

-Amino-

-Caprolactam

- Neutralization: Dissolve L-Lysine HCl (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1-pentanol (1.2 L).

- Reflux: Add

(catalytic amount) and heat the mixture to reflux (

) for 4–8 hours. Use a Dean-Stark trap to remove water, driving the equilibrium toward the lactam.

- Isolation: Filter to remove alumina/salts. Concentrate the filtrate under vacuum.^{[5][6]} Recrystallize the crude product from ethanol to obtain (S)-3-aminoazepan-2-one.

Phase 2: Protection and Reduction

- Boc-Protection: Dissolve the lactam (10 mmol) in dioxane/water (1:1). Add

(20 mmol) and

(11 mmol). Stir at RT for 12 h.^[6] Extract with EtOAc to yield (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.

- Lactam Reduction:

- Caution: Perform in a flame-dried flask under Argon.

- Dissolve the Boc-protected lactam in anhydrous THF.

- Cool to

and slowly add

(3.0 equiv) or

.

- Reflux for 4 hours.^[5] The amide carbonyl is reduced to a methylene group.

- Quenching: Cool to

. Carefully add water, then 15% NaOH, then water (Fieser workup). Filter the precipitate.

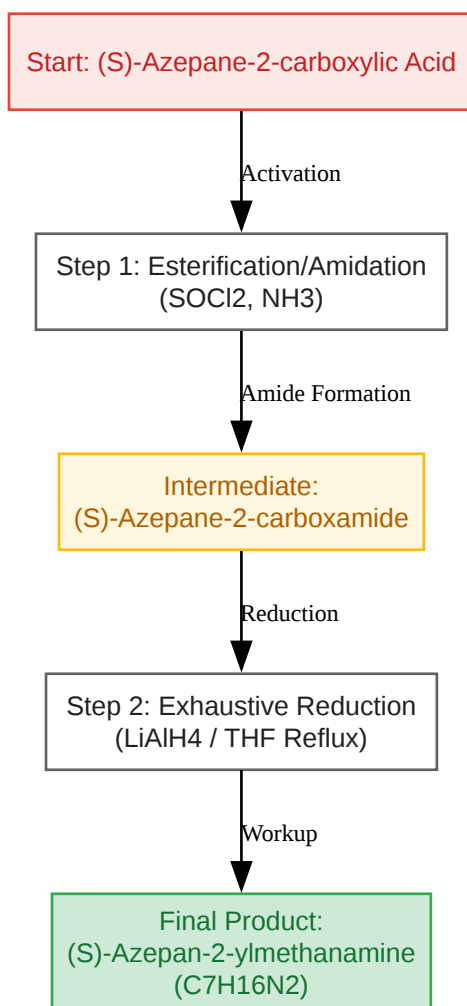
[6]

- Final Product: The reduction yields the Boc-protected azepane. Deprotection with TFA/DCM (1:1) yields the final salt of (S)-azepan-3-amine (Note: Isomer shift depends on numbering; Lysine cyclization yields the 3-amino derivative. To get the 2-aminomethyl derivative, one typically employs the ring expansion of N-protected pipercolic acid esters or reduction of azepane-2-carboxamide).

Correction for 2-ylmethanamine Target: To specifically target Azepan-2-ylmethanamine (the homologated isomer), the preferred route is the Reduction of Azepane-2-carboxamide:

- Start: (S)-Azepane-2-carboxylic acid (commercially available or from resolution of racemic pipercolic acid ring expansion).
- Amidation: Convert acid to primary amide (, then).
- Reduction: Reduce the amide () to the amine () using in THF reflux.
- Yield: ~60-70% overall.

Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for (S)-Azepan-2-ylmethanamine via amide reduction.

Analytical Validation

To validate the synthesis of Azepan-2-ylmethanamine (

), the following analytical signatures must be confirmed:

- High-Resolution Mass Spectrometry (HRMS):
 - Expected [M+H]⁺: 129.1390 m/z.
 - Note: The presence of a peak at 112 m/z often indicates loss of

(common in primary amines).

- ^1H NMR (CDCl_3 , 400 MHz):
 - 2.8–3.1 ppm (m, 4H): Ring adjacent to Nitrogen ().
 - 2.5–2.6 ppm (d, 2H): Exocyclic methylene ().
 - 1.4–1.8 ppm (m, 8H): Ring bulk methylenes ().
 - Diagnostic: The disappearance of the amide carbonyl signal (~170 ppm) in NMR confirms successful reduction.

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